N-(3-methylbutyl)-4-methylsulfinylaniline
Description
N-(3-methylbutyl)-4-methylsulfinylaniline is an organic compound that belongs to the class of sulfinyl anilines This compound is characterized by the presence of a sulfinyl group (-SO-) attached to an aniline ring, with a 3-methylbutyl substituent on the nitrogen atom and a methyl group on the aniline ring
Properties
IUPAC Name |
N-(3-methylbutyl)-4-methylsulfinylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS/c1-10(2)8-9-13-11-4-6-12(7-5-11)15(3)14/h4-7,10,13H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBFCOCMFNIHQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=CC=C(C=C1)S(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutyl)-4-methylsulfinylaniline typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylsulfinylaniline and 3-methylbutylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl group. A suitable solvent such as dichloromethane or toluene is used.
Catalysts: A catalyst such as triethylamine or pyridine is often employed to facilitate the reaction.
Procedure: The 4-methylsulfinylaniline is dissolved in the solvent, and the 3-methylbutylamine is added dropwise with stirring. The reaction mixture is then heated to reflux for several hours.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of automated systems for reagent addition and product separation enhances efficiency and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutyl)-4-methylsulfinylaniline undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: N-(3-methylbutyl)-4-methylsulfonylaniline.
Reduction: N-(3-methylbutyl)-4-methylsulfanylaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(3-methylbutyl)-4-methylsulfinylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with sulfinyl functional groups.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)-4-methylsulfinylaniline involves its interaction with specific molecular targets. The sulfinyl group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The 3-methylbutyl substituent provides hydrophobic interactions, enhancing binding affinity to hydrophobic pockets in target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylbutyl)-4-methylsulfanylaniline: Similar structure but with a sulfide group instead of a sulfinyl group.
N-(3-methylbutyl)-4-methylsulfonylaniline: Similar structure but with a sulfone group instead of a sulfinyl group.
N-(3-methylbutyl)-4-methylaniline: Lacks the sulfinyl group, making it less reactive in certain chemical reactions.
Uniqueness
N-(3-methylbutyl)-4-methylsulfinylaniline is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity. The combination of the sulfinyl group with the 3-methylbutyl substituent and the methyl group on the aniline ring creates a compound with specific properties that are not found in its analogs.
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